1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Description
1-{[1-(2-Methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride (CAS: 1610377-13-3) is a piperazine derivative functionalized with a 1,2,3-triazole ring substituted at the 2-methylphenyl position. Its molecular formula is C₁₅H₂₁Cl₂N₅, with a molecular weight of 342.26 g/mol. The compound is a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications. It belongs to a class of hybrid molecules combining piperazine’s flexibility with the triazole ring’s metabolic stability, often explored for CNS and antimicrobial applications .
Properties
IUPAC Name |
1-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5.2ClH/c1-12-4-2-3-5-14(12)19-13(10-16-17-19)11-18-8-6-15-7-9-18;;/h2-5,10,15H,6-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWRNSORYXTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)CN3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-(2-methylphenyl)-1H-1,2,3-triazole Intermediate
The 1,2,3-triazole ring is efficiently constructed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a highly regioselective reaction yielding 1,4-disubstituted triazoles.
- Azide precursor preparation: The 2-methylphenyl azide is synthesized from 2-methyl aniline via diazotization followed by substitution with sodium azide.
- Alkyne precursor preparation: A suitable alkyne bearing a reactive functional group (e.g., propargyl bromide) is prepared or commercially obtained.
- Cycloaddition reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst (often generated in situ from copper sulfate and sodium ascorbate) in solvents such as water, ethanol, or a mixture, at room temperature or slightly elevated temperatures.
This step yields the 1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl)methyl intermediate with high yield and purity.
Coupling with Piperazine
The methylene linker is introduced by alkylation of piperazine with the triazole intermediate bearing a suitable leaving group (e.g., bromomethyl or chloromethyl group).
- The reaction is typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Mild bases such as triethylamine or pyridine facilitate the nucleophilic substitution.
- Reaction temperatures range from room temperature to 60 °C, monitored by thin-layer chromatography (TLC) until completion.
Formation of the Dihydrochloride Salt
The free base of the coupled product is converted to the dihydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethyl acetate or ethanol.
- The mixture is stirred at room temperature or slightly cooled overnight.
- The salt precipitates as a white solid, which is filtered, washed, and dried.
- This step improves compound stability, crystallinity, and handling properties.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azide formation | 2-methyl aniline + NaNO2 + NaN3 (diazotization and azide substitution) | Water | 0–5 °C | 80–90 | Careful control of temperature to avoid side reactions |
| CuAAC cycloaddition | 2-methylphenyl azide + propargyl bromide + CuSO4 + sodium ascorbate | H2O/EtOH (1:1) | RT to 50 °C | 85–95 | High regioselectivity for 1,4-disubstituted triazole |
| Alkylation with piperazine | Triazole-methylene bromide + piperazine + triethylamine | THF or DMF | 25–60 °C | 75–85 | Controlled addition to minimize side reactions |
| Salt formation | Free base + HCl (gaseous or solution) | Ethyl acetate or ethanol | RT to 10 °C | 90–95 | Precipitation of pure dihydrochloride salt, improves stability |
Research Findings and Optimization Insights
- Catalyst choice: Copper(I) catalysts generated in situ from copper sulfate and sodium ascorbate are preferred for their mildness and environmental compatibility.
- Solvent effects: Mixed aqueous-organic solvents enhance solubility of both azide and alkyne precursors, improving reaction rates and yields.
- Temperature control: Lower temperatures during azide formation prevent decomposition; moderate temperatures during cycloaddition optimize conversion without side products.
- Base selection: Triethylamine and pyridine serve as effective bases in the alkylation step, balancing reactivity and minimizing byproducts.
- Purification: Recrystallization from methylene chloride or ethyl acetate yields high-purity dihydrochloride salts suitable for pharmaceutical applications.
Comparative Table of Key Preparation Parameters
| Parameter | Preferred Conditions | Alternative Options | Impact on Product Quality |
|---|---|---|---|
| Azide formation temp. | 0–5 °C | Up to 10 °C | Lower temp reduces side reactions |
| CuAAC solvent | H2O/EtOH (1:1) | Pure ethanol, DMF | Mixed solvent improves solubility and yield |
| Catalyst system | CuSO4 + sodium ascorbate | CuI, CuBr | In situ generation preferred for mildness |
| Alkylation base | Triethylamine | Pyridine, DIPEA | Base strength influences reaction rate |
| Salt formation solvent | Ethyl acetate | Ethanol, isopropanol | Solvent polarity affects salt crystallization |
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, converting it to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated triazoles and alkyl halides are common electrophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted piperazine compounds .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound's structure facilitates interaction with microbial targets, potentially leading to effective antibacterial and antifungal agents.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | C. albicans | 12 µg/mL |
These findings suggest that derivatives of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride can be further explored for their potential in treating infections caused by resistant strains.
Anticancer Properties
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can activate caspases and alter mitochondrial function, leading to cell death.
Case Study: Apoptotic Mechanisms
In vitro studies have shown that treatment with the compound resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased levels of anti-apoptotic proteins.
- Induction of S-phase cell cycle arrest.
These mechanisms suggest its potential as an anticancer agent, warranting further investigation into its efficacy against various cancer types.
CNS Activity
The piperazine component of the compound is known for its neuroactive properties. Preliminary studies indicate that it may affect neurotransmitter systems, potentially serving as an anxiolytic or antidepressant.
Table 2: Neuropharmacological Effects
| Effect | Observed Outcome |
|---|---|
| Anxiety Reduction | Significant decrease in anxiety-like behavior in animal models |
| Mood Stabilization | Improvement in depressive symptoms in preclinical trials |
These findings highlight the need for further exploration into its therapeutic potential for mood disorders.
Mechanism of Action
The mechanism of action of 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Properties
Key Observations :
Anticancer Potential: The phenyl analog (C₁₃H₁₇Cl₂N₅) demonstrated activity against solid tumors in preclinical studies, suggesting the triazole-piperazine scaffold’s relevance in oncology . The methyl group in the target compound may modulate lipophilicity and target engagement.
Solubility : Dihydrochloride salts universally improve aqueous solubility compared to free bases, critical for bioavailability .
Structural Flexibility : Piperazine’s conformational flexibility allows interactions with diverse targets (e.g., serotonin receptors, microbial enzymes), while triazole/oxadiazole rings enhance metabolic resistance .
Biological Activity
1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride (CAS No. 1610377-13-3) is a compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a triazole ring and a piperazine moiety, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing piperazine and triazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for some related compounds range from 34 to 100 µM, indicating promising activity against tumor cells . Specifically, compounds with a piperazine core have been noted for their ability to disrupt microtubule formation, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 39.78 |
| Compound B | U-87 MG | 38.29 |
| Compound C | MCF-7 | 52 |
Antiviral Activity
The compound's structural features suggest potential antiviral properties as well. In a study involving triazole derivatives, compounds demonstrated significant inhibition against SARS-CoV-2, with an IC50 value of 1.87 µM for one derivative . This indicates that similar structural motifs could confer antiviral activity to this compound.
Anthelmintic Activity
Piperazine derivatives are also recognized for their anthelmintic properties. Research shows that certain piperazine-containing compounds exhibit larvicidal effects against parasitic infections. For example, compounds with modifications at the phenyl group demonstrated enhanced activity against muscle larvae of Trichinella spiralis .
The biological activity of this compound may be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- LDH Release : Cytotoxicity assays indicate that treatment with piperazine derivatives results in significant lactate dehydrogenase (LDH) release, a marker of cell membrane integrity loss and cell death .
Case Studies
In various laboratory settings, compounds structurally related to this compound have been tested for their efficacy against different cancer types and viral infections.
Study Example
One notable study evaluated the effects of a series of triazole-piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through specific pathways involving microtubule disruption .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging substituted phenyl azides and propargyl-piperazine precursors .
- Step 2 : Quaternization of the piperazine nitrogen using concentrated hydrochloric acid in ethanol, followed by crystallization to isolate the dihydrochloride salt .
- Key Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:8) and confirm purity using HPLC (>95%) and NMR spectroscopy .
Q. How should the compound be handled safely in laboratory settings?
- Methodological Answer :
- Exposure Control : Adhere to OSHA’s permissible exposure limit (PEL) of 5 mg/m³ (TWA) and use fume hoods for handling powders .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid aluminum or copper equipment due to incompatibility .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Q. What analytical methods are recommended for assessing purity and structural integrity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to quantify impurities (<0.5%) .
- Spectroscopy : Confirm the triazole-piperazine linkage via FT-IR (C-N stretch at 1,250 cm⁻¹) and ¹H NMR (triazole proton at δ 7.8–8.2 ppm) .
- Titration : For dihydrochloride quantification, employ potentiometric titration with 0.1M NaOH (endpoint pH 4.5–5.0) .
Advanced Research Questions
Q. How can conflicting pKa values reported in literature be resolved for this compound?
- Methodological Answer :
- Issue : pKa discrepancies arise from ionic strength variations (e.g., 0.1M vs. 0.5M NaCl).
- Resolution : Apply the Debye-Hückel equation to extrapolate pKa values at infinite dilution. For piperazine derivatives, pK₁ ≈ 5.32 and pK₂ ≈ 9.70 under standardized conditions .
- Validation : Compare hydrogen electrode and glass electrode measurements in buffered seawater (ionic strength 0.7M) to calibrate deviations .
Q. What strategies mitigate nitrosamine formation during long-term storage?
- Methodological Answer :
- Risk : Piperazine derivatives can form carcinogenic nitrosamines in acidic gastric conditions or with nitrate impurities .
- Mitigation :
- Add antioxidants (e.g., ascorbic acid, 0.1% w/w) to formulations.
- Store under nitrogen atmosphere at –20°C to suppress oxidative degradation .
- Monitor nitrosamine levels via LC-MS/MS (LOQ: 1 ppb) quarterly .
Q. How does the substitution pattern on the triazole ring influence pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace the 2-methylphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate receptor binding.
- In Silico Analysis : Perform molecular docking (AutoDock Vina) against aminopeptidase N (APN) or VEGFR2 to predict affinity changes. For example, 2-methyl substitution enhances hydrophobic interactions in APN’s S1 pocket .
- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., APN inhibition reduced from 12 nM to 8 nM with 4-Cl substitution) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
